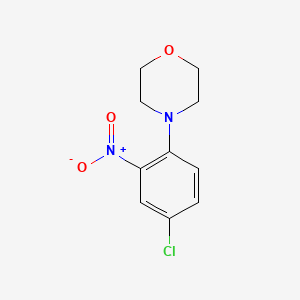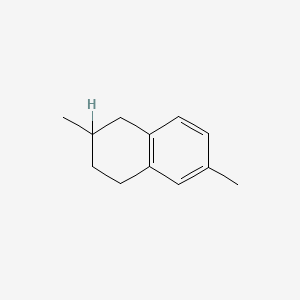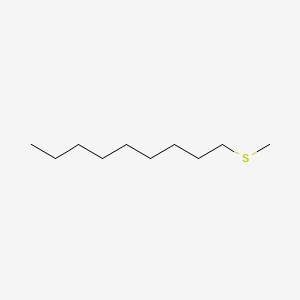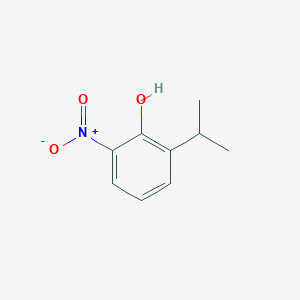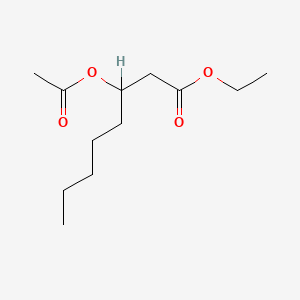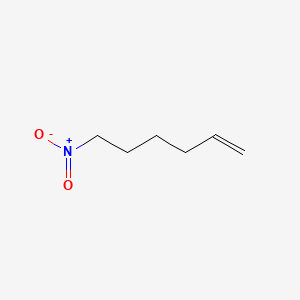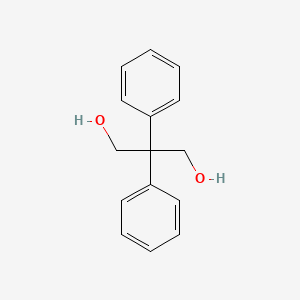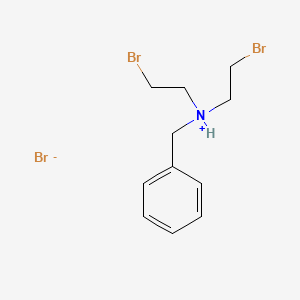
Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is a chemical compound with the molecular formula C11H16Br3N. It is a derivative of benzylamine, where the nitrogen atom is substituted with two 2-bromoethyl groups. This compound is typically encountered as a hydrobromide salt, which enhances its solubility in water and other polar solvents. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide typically involves the reaction of benzylamine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to avoid over-oxidation.
Major Products Formed:
Substitution: Depending on the nucleophile, products can include hydroxylated, aminated, or thiolated derivatives.
Reduction: Secondary amines are the primary products.
Oxidation: N-oxides are the major products.
科学的研究の応用
Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amine oxidases.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide involves the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their normal functions. This property is particularly useful in the development of antineoplastic agents, where the compound can induce DNA cross-linking and inhibit cancer cell growth.
類似化合物との比較
- 2-Bromoethylamine hydrobromide
- 3-Bromopropylamine hydrobromide
- 2-Chloroethylamine hydrochloride
Comparison: Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is unique due to the presence of two 2-bromoethyl groups attached to the nitrogen atom. This structural feature imparts distinct reactivity and biological activity compared to similar compounds. For example, 2-Bromoethylamine hydrobromide has only one bromoethyl group, making it less reactive in nucleophilic substitution reactions. Similarly, 3-Bromopropylamine hydrobromide has a longer carbon chain, which affects its reactivity and biological properties. 2-Chloroethylamine hydrochloride, on the other hand, contains a chlorine atom instead of bromine, leading to different reactivity and applications.
特性
CAS番号 |
28507-28-0 |
|---|---|
分子式 |
C11H16Br3N |
分子量 |
401.96 g/mol |
IUPAC名 |
N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C11H15Br2N.BrH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |
InChIキー |
TVLYNLNJLUKKAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[NH+](CCBr)CCBr.[Br-] |
正規SMILES |
C1=CC=C(C=C1)CN(CCBr)CCBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


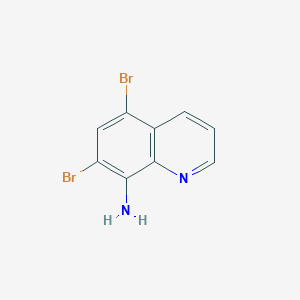
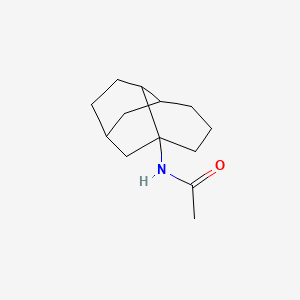
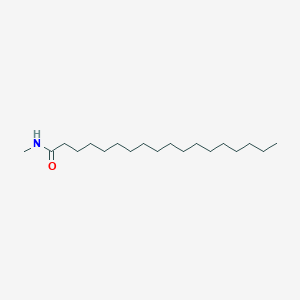
![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1619120.png)
